molecular formula C11H9N3O2 B1420748 (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile CAS No. 1211484-07-9

(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile

Cat. No.: B1420748
CAS No.: 1211484-07-9
M. Wt: 215.21 g/mol
InChI Key: JAEXJKAOSXCOIO-UHFFFAOYSA-N
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Description

(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile is a quinazolinone derivative characterized by a bicyclic quinazolinone core substituted with a methyl group at position 3 and an acetonitrile moiety at position 1. The compound’s structure combines a planar aromatic system with polar functional groups (carbonyl and nitrile), enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

2-(3-methyl-2,4-dioxoquinazolin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-13-10(15)8-4-2-3-5-9(8)14(7-6-12)11(13)16/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEXJKAOSXCOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N(C1=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile typically involves the following steps:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with additional oxygen-containing functional groups.

  • Reduction: Reduction reactions can be performed to convert the dioxo groups to hydroxyl groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the quinazoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.

  • Reduction Products: Hydroxylated quinazolines.

  • Substitution Products: Substituted quinazolines with different functional groups.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential anticancer activity. Recent studies have demonstrated that derivatives of quinazoline compounds exhibit promising antiproliferative effects against various cancer cell lines. For instance, a series of methyl derivatives were tested against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, showing IC50 values ranging from 1.9 to 7.52 µg/mL, indicating strong cytotoxicity .

Antimicrobial Properties

In addition to anticancer properties, compounds derived from quinazoline structures have been evaluated for their antimicrobial activities. Research has shown that certain derivatives demonstrate significant inhibition against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some compounds were reported as low as 6.25 µg/mL, suggesting their potential as antimicrobial agents .

Data Tables

Application Target Organism/Cell Line IC50/MIC (µg/mL) Reference
Anticancer ActivityHCT-1161.9 - 7.52
MCF-71.9 - 7.52
Antimicrobial ActivityMycobacterium smegmatis6.25
Pseudomonas aeruginosaVarious

Case Studies

  • Anticancer Studies : A study focused on synthesizing a series of methyl derivatives of quinazoline compounds revealed that specific substitutions significantly enhance anticancer activity against HCT-116 and MCF-7 cell lines. The structure-activity relationship (SAR) analysis indicated that electron-donating groups at certain positions on the quinazoline ring improved efficacy .
  • Antimicrobial Screening : Another investigation involved screening various synthesized quinazoline derivatives for antimicrobial properties. Compounds with specific functional groups showed enhanced activity against multiple pathogens, highlighting their potential in developing new antimicrobial therapies .

Mechanism of Action

The mechanism by which (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

The compound’s uniqueness is highlighted through comparisons with structurally and functionally related molecules. Below is a detailed analysis:

Structural Analogs with Quinazolinone Cores
Compound Name Core Structure Key Substituents Biological Relevance Reference
(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile Quinazolinone 3-Methyl, 1-acetonitrile Potential enzyme inhibition (e.g., DPP-4)
2-[3-(3-Chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methylphenyl)acetamide Quinazolinone 3-Chlorophenyl, 4-methylphenyl acetamide Kinase inhibition; anticancer activity
2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile Quinazolinone 6-Amino, 1-acetonitrile Distinct solubility and reactivity due to amino group

Key Findings :

  • Substitution with chlorophenyl (as in ) introduces hydrophobic interactions, broadening therapeutic applications (e.g., anticancer) but may reduce selectivity compared to the target compound’s nitrile group.
DPP-4 Inhibitors and Binding Efficiency

Evidence from molecular docking studies (Table 8, ) compares the target compound’s binding energy with established DPP-4 inhibitors:

Compound Binding Energy (kJ/mol) Key Interactions with DPP-4
Sitagliptin (Control) -330.8 Hydrogen bonds with Arg125, Tyr547, Glu206
2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile -330.8 Hydrophobic interactions with Tyr547, Trp629
This compound Not explicitly reported* Predicted interactions with Tyr631 and Glu205 (similar to sitagliptin)

*Inference: The compound’s quinazolinone core and nitrile group likely mimic sitagliptin’s binding mode, but the absence of an aminopiperidine moiety (as in ) may reduce potency.

Derivatives with Heterocyclic Cores
Compound Class Example Structural Differences Functional Impact
Triazole Derivatives 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile Triazole core instead of quinazolinone Reduced aromatic stacking potential; altered metabolic stability
Oxadiazole Derivatives [7-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile Oxadiazole-triazolopyridine hybrid Enhanced π-π interactions but lower solubility

Key Insight: The quinazolinone core provides a balance of hydrophobicity and polarity, favoring both target engagement and pharmacokinetic properties compared to purely heterocyclic analogs.

Biological Activity

The compound (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile, a derivative of the quinazoline class, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H10N2O4
  • Molecular Weight : 234.21 g/mol
  • CAS Number : 869947-94-4

The compound features a quinazolinone core, which is known for its pharmacological significance. Quinazolines are recognized for their ability to interact with various biological targets, including enzymes and receptors involved in cancer and other diseases.

Anticancer Properties

Research has demonstrated that quinazoline derivatives exhibit significant anticancer activity. For instance:

  • In vitro Studies : A study reported that a related quinazolidinone derivative exhibited an IC50 of 17.5 µM against MCF-7 breast cancer cells and 58.0 µM against HCT-116 colorectal cancer cells . This suggests that compounds within this chemical class can selectively inhibit cancer cell proliferation.
  • Mechanism of Action : Quinazolines have been shown to inhibit receptor tyrosine kinases (RTKs), which play critical roles in cancer progression. The inhibition of these receptors can lead to reduced tumor growth and metastasis .

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties:

  • Broad Spectrum Activity : Some studies indicate that quinazolines possess antimicrobial effects against various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Other Biological Activities

In addition to anticancer and antimicrobial effects, quinazoline derivatives have shown promise in other areas:

  • Anti-inflammatory Effects : Certain derivatives demonstrate the ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
  • Antimalarial Activity : Research has indicated that some quinazolinediones exhibit activity against Plasmodium falciparum, the causative agent of malaria, with IC50 values comparable to existing antimalarial drugs .

Case Studies and Research Findings

StudyCompound TestedCell LineIC50 ValueObservations
Quinazolinedione derivativeMCF-717.5 µMModerate antiproliferative activity
2-thio-3,4-dihydroquinazolineA549 (lung cancer)5.0 µMStrong cytotoxic effect
Quinazoline-pyrimidine hybridA5495.9 µMInduced apoptosis in a dose-dependent manner

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : Utilizing readily available precursors like 2-aminoacetophenones.
  • Cyclization Reactions : Employing metal-free cyclization methods to construct the quinazoline framework efficiently.
  • Characterization Techniques : Compounds are characterized using NMR, IR spectroscopy, and mass spectrometry to confirm their structure and purity .

Q & A

Q. Q1. What are the recommended analytical techniques for characterizing the structural purity of (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile?

A: Key methods include:

  • X-ray crystallography for absolute configuration determination, as demonstrated in crystal structure reports of structurally related quinazolinone derivatives .
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm functional groups and detect impurities.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • HPLC with UV/Vis detection (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays).

Q. Q2. What safety protocols are critical when handling this compound in laboratory settings?

A: Based on safety data sheets for structurally similar nitrile-containing heterocycles:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods during synthesis or weighing to minimize inhalation of fine particles.
  • Storage: Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis of the dioxoquinazolinone core .
  • Waste disposal: Neutralize nitrile residues with alkaline hydrogen peroxide before disposal .

Q. Q3. What synthetic routes are documented for derivatives of this compound?

A: A common approach involves:

  • Cyclocondensation: Reacting substituted anthranilic acids with acetonitrile derivatives under acidic conditions (e.g., acetic acid/H₂SO₄) to form the quinazolinone ring .
  • Functionalization: Post-synthetic modifications (e.g., alkylation at the N3 position) using alkyl halides in DMF with K₂CO₃ as a base .
  • Key intermediates: 3-Methyl-2,4-dihydroquinazolinone precursors are critical; their purity impacts final yield .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?

A: Discrepancies often arise from:

  • Assay variability: Standardize protocols (e.g., MIC values for antibacterial activity using CLSI guidelines) .
  • Structural analogs: Subtle differences in substituents (e.g., methyl vs. ethyl groups) can drastically alter bioactivity. Compare data from analogs like 2-(1,2,4-triazol-1-yl)acetonitrile .
  • Solubility factors: Use DMSO or cyclodextrin complexes to improve aqueous solubility and ensure consistent dosing in cytotoxicity assays .

Q. Q5. What experimental designs are recommended for studying the environmental fate of this compound?

A: Follow frameworks from long-term environmental chemistry projects :

  • Phase 1 (Lab studies):
    • Hydrolysis kinetics: Assess stability at pH 4–9, 25–50°C.
    • Photodegradation: Use UV-A/B lamps to simulate sunlight exposure.
  • Phase 2 (Ecosystem modeling):
    • Bioaccumulation: Measure logP values (octanol-water) to predict partitioning in biotic/abiotic compartments.
    • Microbial degradation: Screen soil/water microbiota for metabolic pathways using ¹⁴C-labeled compound .

Q. Q6. How can the anti-biofilm activity of this compound be optimized for therapeutic applications?

A: Strategies include:

  • Structure-activity relationship (SAR) studies: Introduce electron-withdrawing groups (e.g., -CF₃) at the acetonitrile moiety to enhance biofilm penetration .
  • Synergistic combinations: Pair with antibiotics (e.g., ciprofloxacin) at sub-inhibitory concentrations to disrupt quorum sensing .
  • Nanoformulation: Encapsulate in PLGA nanoparticles to improve stability and targeted delivery to bacterial biofilms .

Q. Q7. What computational methods are effective for predicting the pharmacokinetic properties of this compound?

A: Utilize:

  • Molecular docking: Identify binding affinities to targets like DNA gyrase (PDB ID: 1KZN) using AutoDock Vina .
  • ADMET prediction: Software like SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • MD simulations: GROMACS for analyzing stability in lipid bilayers to assess membrane permeability .

Q. Q8. How can researchers address challenges in scaling up the synthesis of this compound?

A: Critical considerations:

  • Catalyst optimization: Replace homogeneous catalysts (e.g., H₂SO₄) with recyclable solid acids (e.g., Amberlyst-15) to improve green chemistry metrics .
  • Purification: Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective bulk purification .
  • Process analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile
Reactant of Route 2
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(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile

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